molecular formula C29H35BrN6O4 B15131437 Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate

Cat. No.: B15131437
M. Wt: 611.5 g/mol
InChI Key: UHMSFHHLGTWGRB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate is a complex organic compound that features a combination of indazole, benzimidazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate typically involves multiple steps. The process begins with the preparation of the indazole and benzimidazole intermediates, followed by their coupling under specific conditions. Key reagents include brominating agents, tert-butyl esters, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities while maintaining consistency in quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-2-fluorobenzoate
  • Tert-butyl 4-(6-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C29H35BrN6O4

Molecular Weight

611.5 g/mol

IUPAC Name

tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate

InChI

InChI=1S/C29H35BrN6O4/c1-28(2,3)39-26(37)35-24-20(9-8-10-21(24)34-15-13-33(7)14-16-34)31-25(35)23-19-12-11-18(30)17-22(19)36(32-23)27(38)40-29(4,5)6/h8-12,17H,13-16H2,1-7H3

InChI Key

UHMSFHHLGTWGRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)C3=NC4=C(N3C(=O)OC(C)(C)C)C(=CC=C4)N5CCN(CC5)C

Origin of Product

United States

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